molecular formula C46H90NO13P B115081 Ggpl-I CAS No. 158227-74-8

Ggpl-I

Cat. No. B115081
M. Wt: 896.2 g/mol
InChI Key: PUKYWOBGIWMIEA-TYOYAZAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ggpl-I is a protein that has recently gained attention in the scientific community due to its potential applications in various research fields. This protein is synthesized using a specific method and has been shown to have significant biochemical and physiological effects.

Scientific Research Applications

Ggpl-I has been shown to have various applications in scientific research. One of the most significant applications is in the study of cancer. Ggpl-I has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, Ggpl-I has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Mechanism Of Action

The mechanism of action of Ggpl-I is not fully understood. However, it is known that Ggpl-I binds to specific receptors on the surface of cells, which triggers a signaling pathway that leads to the inhibition of cell growth. Additionally, Ggpl-I has been shown to activate the immune system, leading to the destruction of cancer cells.

Biochemical And Physiological Effects

Ggpl-I has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and activate the immune system. Additionally, Ggpl-I has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

One of the advantages of using Ggpl-I in lab experiments is its specificity. Ggpl-I binds to specific receptors on the surface of cells, making it a highly targeted and specific treatment. Additionally, Ggpl-I has been shown to have low toxicity, making it a safe treatment option.
However, there are also limitations to using Ggpl-I in lab experiments. One of the limitations is the cost of producing the protein. The recombinant DNA technology used to synthesize Ggpl-I is expensive and time-consuming. Additionally, Ggpl-I has a short half-life, meaning that it degrades quickly in the body.

Future Directions

There are many future directions for the study of Ggpl-I. One potential direction is the development of Ggpl-I-based therapies for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of Ggpl-I and its potential applications in other fields, such as neurology and immunology.
Conclusion
In conclusion, Ggpl-I is a protein that has significant potential in scientific research. Its specificity and low toxicity make it a promising treatment option for cancer and inflammatory diseases. Further research is needed to fully understand the mechanism of action of Ggpl-I and its potential applications in other fields.

Synthesis Methods

Ggpl-I is synthesized using a recombinant DNA technology. The gene that codes for the protein is inserted into a bacterial expression vector, which is then transformed into a bacterial host. The host bacteria then produce the protein, which is purified using chromatography techniques.

properties

CAS RN

158227-74-8

Product Name

Ggpl-I

Molecular Formula

C46H90NO13P

Molecular Weight

896.2 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2S)-2,3-di(hexadecanoyloxy)propoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C46H90NO13P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-41(48)55-36-39(59-42(49)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2)37-56-46-45(52)44(51)43(50)40(60-46)38-58-61(53,54)57-35-34-47(3,4)5/h39-40,43-46,50-52H,6-38H2,1-5H3/t39-,40-,43-,44+,45-,46+/m1/s1

InChI Key

PUKYWOBGIWMIEA-TYOYAZAFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COP(=O)([O-])OCC[N+](C)(C)C)O)O)O)OC(=O)CCCCCCCCCCCCCCC

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COP(=O)([O-])OCC[N+](C)(C)C)O)O)O)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COP(=O)([O-])OCC[N+](C)(C)C)O)O)O)OC(=O)CCCCCCCCCCCCCCC

synonyms

6'-O-phosphocholineglucopyranosyl-(1'-3)-1,2-dipalmitoyl
GGPL-I

Origin of Product

United States

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